1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate
Description
The compound 1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate is a benzimidazole-derived small molecule featuring a piperidine scaffold, a fluorophenylthioether moiety, and an oxalate counterion. The oxalate salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications . Benzimidazole derivatives are well-documented for diverse pharmacological activities, including antifungal, anticancer, and immunomodulatory effects , positioning this compound as a candidate for further investigation in these domains.
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS.C2H2O4/c22-17-5-7-18(8-6-17)27-14-21(26)24-11-9-16(10-12-24)13-25-15-23-19-3-1-2-4-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDAJWOLFHGJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSC4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate is a complex organic compound with potential therapeutic applications. Its structure includes a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-microbial effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.4 g/mol. The presence of the benzimidazole and piperidine groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₅ |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1421459-25-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The benzimidazole core is known to interact with various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling pathways .
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .
- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Similar compounds have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .
Case Studies and Research Findings
- Study on Anticancer Effects : A study evaluated a series of benzimidazole derivatives for their cytotoxicity against different cancer cell lines, revealing that certain modifications enhance their potency. The specific compound's structure may influence its ability to penetrate cell membranes and interact with intracellular targets.
- Antimicrobial Screening : In vitro tests on related compounds demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, indicating a broad spectrum of antimicrobial activity .
- Enzyme Inhibition Studies : Research has shown that derivatives similar to this compound can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzimidazole and heterocyclic derivatives, emphasizing differences in substituents, pharmacological profiles, and synthetic pathways.
Structural Features
Pharmacological Activity
- Antifungal Activity : Sertaconazole () and the target compound share a benzimidazole core, but sertaconazole’s benzothienyl ether and oxime groups confer broader-spectrum antifungal action. The target’s fluorophenylthio group may enhance membrane penetration but lacks the oxime’s metal-binding efficacy.
- Immunomodulation: LX2931 () inhibits sphingosine-1-phosphate lyase (S1PL), reducing lymphocyte circulation. The target compound’s piperidine-thioether architecture may favor different receptor targets, such as histamine or kinase pathways.
- Antihistamine Activity : Astemizole () demonstrates potent H1 receptor antagonism but carries cardiac risks. The target’s oxalate salt and fluorophenylthio group may mitigate off-target effects while retaining affinity for histamine receptors.
Pharmacokinetic Properties
Research Findings and Gaps
- Structural Optimization : The fluorophenylthio group in the target compound enhances lipophilicity compared to LX2931’s polar tetraol, but its metabolic fate remains unstudied .
- Therapeutic Potential: While sertaconazole and astemizole are clinically validated, the target compound’s oxalate salt warrants evaluation in antifungal and immunomodulatory assays to benchmark efficacy .
- Synthesis Challenges : and highlight scalability issues with multi-step heterocyclic couplings, suggesting a need for streamlined protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
